VK-28

Übersicht

Beschreibung

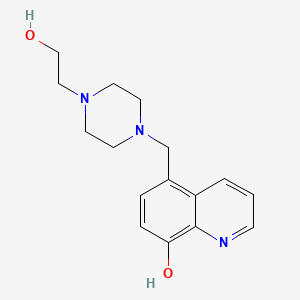

The compound “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is a type of 8-hydroxyquinoline-based piperazine . It has been synthesized and examined as corrosion inhibitors of carbon steel in a 1 M HCl medium .

Molecular Structure Analysis

The molecular structure of “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is complex. It includes a piperazine ring attached to a quinoline ring via a methylene bridge . The piperazine ring also has a hydroxyethyl group attached to it .Chemical Reactions Analysis

The compound has been used as a corrosion inhibitor for carbon steel in a 1 M HCl medium . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and similar derivatives have been explored for their corrosion inhibitory properties. In one study, related 8-Hydroxyquinoline-based piperazine compounds demonstrated significant improvement in anti-corrosion properties of C35E steel in HCl electrolyte. The efficiency of these compounds as corrosion inhibitors was influenced by temperature, concentration, and chemical structure, with some achieving as much as 91.5% inhibition efficiency at certain concentrations (El Faydy et al., 2020).

Antimicrobial Activity

Another research area is the synthesis of derivatives of this compound for antimicrobial applications. For example, s-Triazine-Based Thiazolidinones derivatives linked with 1-pyridin-2-yl-piperazine were evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating potential as antimicrobial agents (Patel et al., 2012).

Serotonin Receptor Ligands

Piperazinyl derivatives of quinolines, which include compounds similar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol, have been identified for their binding affinities to serotonin receptors. These compounds exhibit potential in the treatment of central nervous system disorders (Park et al., 2011).

Anti-Leishmanial Activity

Some 8-quinolinamine derivatives have been synthesized and tested for their efficacy against Leishmania donovani infections, indicating their potential use in treating parasitic infections (Johnson & Werbel, 1983).

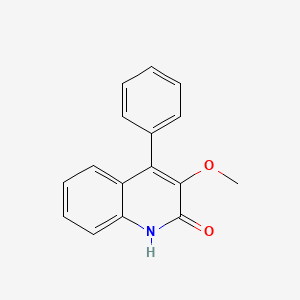

Cytotoxic Activities

Certain derivatives linked to quinolin-4(1H)-one have been studied for their cytotoxic activities against human tumor cell lines. These studies revealed strong growth-inhibitory activities against certain types of cancer cells, suggesting their potential as anticancer agents (Hsu et al., 2001).

Potential Therapeutic Agent for IBS

Studies on novel compoundssimilar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol have explored their potential as therapeutic agents for irritable bowel syndrome (IBS). For instance, a compound with dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist showed efficacy in an IBS-like model in rats, suggesting its potential in treating diarrhea-predominant IBS (Tamaoki et al., 2007).

Biotransformation in Human Hepatic Cytochrome P450 Enzymes

The biotransformation of compounds similar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol has been studied in human hepatic cytochrome P450 enzymes. Understanding the metabolic pathways of these compounds is crucial for their development as therapeutic agents (Minato et al., 2008).

Anticorrosive Properties

Further studies on 8-hydroxyquinoline derivatives, including compounds similar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol, have demonstrated their anticorrosive properties on mild steel in acidic media. These findings are significant for industrial applications where corrosion resistance is crucial (Douche et al., 2020).

Anti-Fungal and Chitin Synthase Inhibition

Some derivatives of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol have been designed as potential chitin synthase inhibitors and antifungal agents. These compounds showed promising inhibition potency against chitin synthase and demonstrated selective antifungal activity (Ji et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds, such as 8-hydroxyquinolines, have been reported to form chelate complexes with metal ions, which are incorporated with essential enzymes for dna synthesis .

Mode of Action

It is known that 5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and similar compounds can form lipophilic complexes with metal ions, which are capable of entering and being distributed within cells . This interaction with metal ions could potentially lead to changes in cellular processes.

Biochemical Pathways

The compound’s ability to form complexes with metal ions suggests it may influence pathways involving these ions .

Result of Action

Similar compounds have been shown to exhibit strong activities against bacterial microorganisms .

Action Environment

The action of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol can be influenced by environmental factors. For instance, the compound has been studied as a corrosion inhibitor for carbon steel in a 1 M HCl medium. The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol are not fully understood yet. The compound is known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol is not fully understood. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol is involved in are not well-understood. It is known to interact with various enzymes or cofactors

Transport and Distribution

The transport and distribution of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol within cells and tissues are not well-understood. It is known to interact with various transporters or binding proteins

Subcellular Localization

The subcellular localization of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and any effects on its activity or function are not well-understood. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXFNVDWEWCEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403691 | |

| Record name | VK-28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312611-92-0 | |

| Record name | VK-28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VK-28 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)